Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate
Description
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate (CAS 93857-52-4, molecular formula C₁₇H₁₂F₃₁N₂O₄P, molecular weight 928.21 g/mol) is a highly fluorinated organophosphate characterized by a perfluorinated decyl chain (17 fluorine atoms) and a diammonium phosphate group. This compound, also referred to as 8:2 monoPAP (monoalkyl phosphate ester), exhibits exceptional chemical stability and hydrophobicity due to its extensive fluorination . It is primarily investigated for applications in specialized coatings, lubricants, and biomedical systems, where resistance to degradation and biocompatibility are critical .
Properties
CAS No. |
93857-44-4 |
|---|---|
Molecular Formula |
C10H12F17N2O4P |
Molecular Weight |
578.16 g/mol |
IUPAC Name |
diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C10H6F17O4P.2H3N/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;;/h1-2H2,(H2,28,29,30);2*1H3 |
InChI Key |
JORZSJZWIWDUEC-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia . The reaction conditions often include:
Temperature: Controlled to prevent decomposition of the fluorinated alcohol.
Solvent: Commonly used solvents include methanol or ethanol.
Catalyst: Acid catalysts such as sulfuric acid may be used to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves:
Raw Materials: High-purity fluorinated alcohol and phosphoric acid.
Reaction Control: Automated systems to monitor and adjust temperature, pressure, and reactant flow rates.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Hydrolysis: Fluorinated alcohol and phosphoric acid.
Scientific Research Applications
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of fluorinated biomolecules for studying biological interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in coatings, adhesives, and surface treatments to impart water and oil repellency.
Mechanism of Action
The mechanism by which diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate exerts its effects involves:
Comparison with Similar Compounds
Key Observations :
- Chain Length and Fluorination: Longer fluorinated chains (e.g., 10:2 monoPAP with 33 fluorines) increase hydrophobicity and thermal stability but reduce solubility in polar solvents .
- Substituent Effects : Hydroxy (-OH) and trifluoromethyl (-CF₃) groups enhance polarity and reactivity. For example, the hydroxy group in CAS 94200-50-7 facilitates hydrolysis, forming fluorinated alcohols and phosphoric acid derivatives .
Chemical and Physical Properties
| Property | Target Compound (8:2 monoPAP) | 6:2 monoPAP (CAS 93857-49-9) | 10:2 monoPAP (CAS 93857-48-8) |
|---|---|---|---|
| Solubility in Water | Low (<0.1 mg/L) | Moderate (1–10 mg/L) | Very Low (<0.01 mg/L) |
| Thermal Stability | Stable up to 300°C | Stable up to 250°C | Stable up to 350°C |
| Hydrolysis Rate | Slow (t₁/₂ > 100 days at pH 7) | Moderate (t₁/₂ ~30 days at pH 7) | Very Slow (t₁/₂ > 200 days at pH 7) |
| Log Kow | 7.2 | 5.8 | 9.1 |
- Hydrolysis: The target compound undergoes slower hydrolysis compared to shorter-chain analogs (e.g., 6:2 monoPAP) due to steric hindrance from its longer fluorinated chain .
Research Findings and Environmental Impact
- Degradation Pathways: Under environmental conditions, 8:2 monoPAP hydrolyzes to form perfluorooctanoic acid (PFOA), a regulated persistent organic pollutant .
- Regulatory Status: The European Chemicals Agency (ECHA) has restricted the use of perfluorinated compounds with chains >6 carbons, directly impacting the commercial viability of 8:2 and 10:2 monoPAPs .
Biological Activity
Ethyl 2-(dimethylamino)hexadecanoate is an organic compound classified as an ester, notable for its potential biological activities. This compound features a hexadecanoic acid moiety, which is a saturated fatty acid with a 16-carbon chain, and a dimethylamino group that enhances its lipophilicity. This unique structure suggests various applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The chemical formula of Ethyl 2-(dimethylamino)hexadecanoate is . The presence of the dimethylamino group contributes to its increased solubility in lipid environments, making it suitable for incorporation into lipid-based formulations.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.49 g/mol |
| Functional Groups | Ester, Dimethylamino |
| Lipophilicity | High (due to long carbon chain and amino group) |
Biological Activity
Research indicates that compounds containing dimethylamino groups often exhibit significant biological activity. Ethyl 2-(dimethylamino)hexadecanoate has been studied for various pharmacological effects:
- Antimicrobial Activity : Studies have shown that esters with long carbon chains can possess antimicrobial properties. The dimethylamino group may enhance this activity by increasing membrane permeability of microbial cells.
- Antitumor Effects : Similar compounds have demonstrated antiproliferative effects on tumor cells. For instance, hexadecanoic acid derivatives have been reported to inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Properties : Compounds with fatty acid structures are often explored for their anti-inflammatory effects, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of various fatty acid derivatives, including Ethyl 2-(dimethylamino)hexadecanoate. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.
- Antitumor Activity : In vitro studies demonstrated that Ethyl 2-(dimethylamino)hexadecanoate could inhibit the growth of SGC-7901 gastric cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research on related compounds showed that fatty acid esters can modulate inflammatory pathways. Ethyl 2-(dimethylamino)hexadecanoate was found to reduce pro-inflammatory cytokine levels in macrophage models.
Comparative Analysis with Related Compounds
The biological activity of Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds to highlight its unique features:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl hexanoate | Shorter carbon chain (C6), no amino group | Less lipophilic, used in flavoring |
| Dimethylaminohexanoic acid | Shorter carbon chain (C6), contains carboxylic acid | More polar, potential for higher solubility |
| Hexadecanoic acid methyl ester | Similar length, no amino group | Antiproliferative properties on tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
